N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide
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Overview
Description
N4-Acetyl-2’-fluoro-2’-deoxycytidine is a synthetic nucleoside analog. It is characterized by the presence of an acetyl group at the N4 position and a fluorine atom at the 2’ position of the deoxycytidine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-fluoro-2’-deoxycytidine typically involves the acetylation of 2’-fluoro-2’-deoxycytidine. The reaction is carried out using acetyl chloride in the presence of a base, such as pyridine, under controlled temperature conditions . The reaction proceeds as follows:
- Dissolve 2’-fluoro-2’-deoxycytidine in an appropriate solvent (e.g., dichloromethane).
- Add acetyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N4-Acetyl-2’-fluoro-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .
Chemical Reactions Analysis
Types of Reactions
N4-Acetyl-2’-fluoro-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl group at the N4 position can be hydrolyzed to yield 2’-fluoro-2’-deoxycytidine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl group. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with a thiol yields a thioether derivative.
Hydrolysis: The major product is 2’-fluoro-2’-deoxycytidine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used
Scientific Research Applications
N4-Acetyl-2’-fluoro-2’-deoxycytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: The compound is employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme-substrate interactions.
Industry: The compound is used in the production of oligonucleotides and other nucleic acid-based products .
Mechanism of Action
N4-Acetyl-2’-fluoro-2’-deoxycytidine exerts its effects by incorporating into nucleic acids, thereby disrupting normal DNA and RNA synthesis. The presence of the fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The acetyl group at the N4 position further modifies its interaction with enzymes involved in nucleic acid metabolism. The compound targets key enzymes such as DNA polymerases and ribonucleotide reductases, leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxycytidine: Lacks the acetyl group at the N4 position.
N4-Acetyl-2’-deoxycytidine: Lacks the fluorine atom at the 2’ position.
N4-Acetyl-5-fluoro-2’-deoxycytidine: Contains an additional fluorine atom at the 5 position .
Uniqueness
N4-Acetyl-2’-fluoro-2’-deoxycytidine is unique due to the combined presence of the acetyl group at the N4 position and the fluorine atom at the 2’ position. This dual modification enhances its stability, resistance to enzymatic degradation, and potential therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXVKEFNBVLDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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